![molecular formula C20H18N2O3S B2365451 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 313405-09-3](/img/structure/B2365451.png)
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide” is a compound with the CAS Number: 557782-81-7. It has a molecular weight of 380.47 and its IUPAC name is N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H20N2O3S/c1-25-16-9-7-13 (11-17 (16)26-2)12-19 (24)22-21-23-20-15-6-4-3-5-14 (15)8-10-18 (20)27-21/h3-7,9,11H,8,10,12H2,1-2H3, (H,22,23,24) . This code provides a detailed representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a density of 1.309±0.06 g/cm3 (Predicted). It is soluble in DMSO with a maximum concentration of 135.33 mg/mL or 355.7 mM .
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis and Antifungal Activity : A study by Jalilian et al. (2003) explored the synthesis of various 4,5-dihydronaphtho[1,2-d][1,2,3]thiadiazole derivatives, including the synthesis of a 6,9-dimethoxy-4,5-dihydronaphtho[1,2-d][1,2,3]thiadiazole derivative. These compounds demonstrated significant antifungal activity, especially against Cryptococcus neoformans, with low toxicity observed at specific concentrations (Jalilian et al., 2003).
Cytotoxicity and Topoisomerase II Inhibition : Gomez-Monterrey et al. (2011) investigated a series of 3-acyl derivatives of the dihydronaphtho[2,3-b]thiophen-4,9-dione system, noting that certain derivatives showed efficacy in cell lines resistant to doxorubicin treatment and inhibited topoisomerase II mediated relaxation of DNA. This study highlights the potential application in cancer treatment (Gomez-Monterrey et al., 2011).
Antibacterial and Antitumor Activity : The synthesis of various 4,5-dihydronaphtho[1,2-c]pyrazole derivatives was described by Al-Saadi et al. (2008). These compounds showed promising in-vitro antitumor activity and were found to be selective for certain cancer cell lines, indicating their potential as antitumor agents (Al-Saadi et al., 2008).
Structural and Mechanistic Studies
X-Ray Powder Diffraction Analysis : Rukiah and Assaad (2010) used X-ray powder diffraction to determine the structure of C(12)H(10)F(3)NO(2), a precursor in the preparation of benzovesamicol analogues for Alzheimer's disease diagnosis. This study contributes to the understanding of the structural aspects of similar compounds (Rukiah & Assaad, 2010).
Molecular Docking and Antibacterial Evaluation : Ravichandiran et al. (2015) conducted a molecular docking study to understand the interaction of 2-(4-(4-aminophenylsulfonyl) phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives with bacterial protein receptors. The study provided insights into the mechanism of action of these compounds as antibacterial agents (Ravichandiran et al., 2015).
Electrocyclizations of Thiocarbonyl Ylides : Egli et al. (2007) examined the reactions of thiobenzamide with diazo compounds, leading to the formation of 4-amino-4,5-dihydro-1,3-thiazole derivatives. This study provides a deeper understanding of the chemical reactivity and potential applications of such compounds (Egli et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-24-14-9-13(10-15(11-14)25-2)19(23)22-20-21-18-16-6-4-3-5-12(16)7-8-17(18)26-20/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWUFOUDVJOIJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

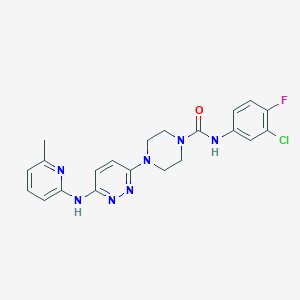
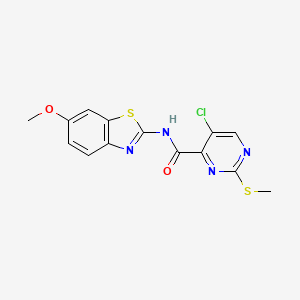
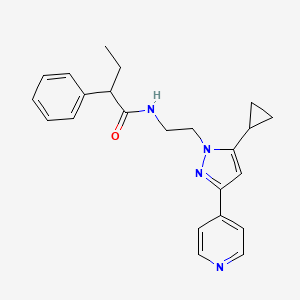
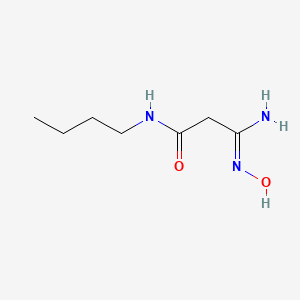
![1-(2-ethoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2365374.png)
![5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole](/img/structure/B2365375.png)
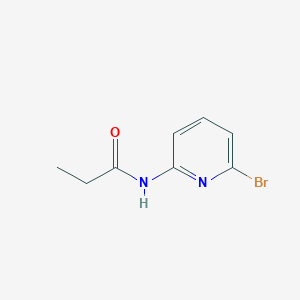
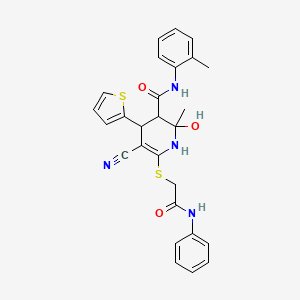
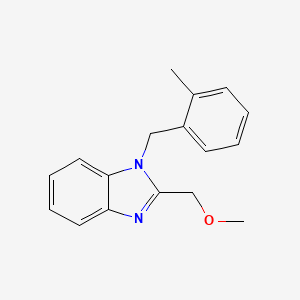
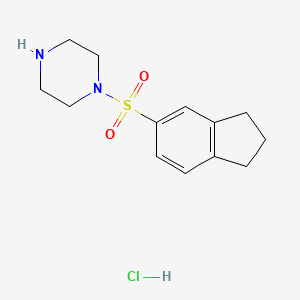
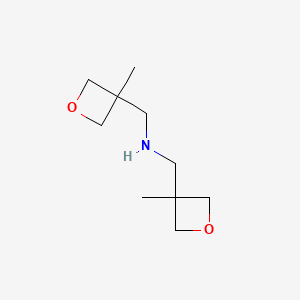
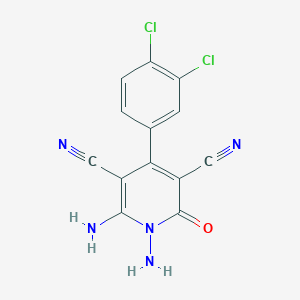
![4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid](/img/structure/B2365388.png)
![8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2365390.png)